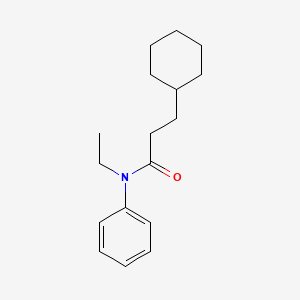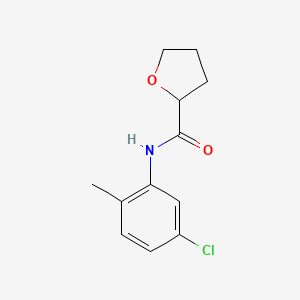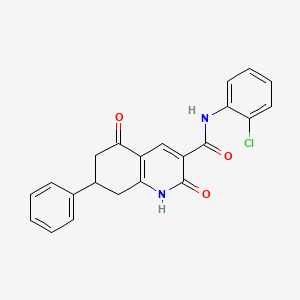![molecular formula C18H24N2O B11036408 N-Methyl-N-{[4-(3-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide](/img/structure/B11036408.png)
N-Methyl-N-{[4-(3-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{[4-(3-methylpiperidin-1-yl)phenyl]methyl}but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[4-(3-methylpiperidin-1-yl)phenyl]methyl}but-2-ynamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the 3-methylpiperidine ring. This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the But-2-ynamide Moiety: The final step involves the coupling of the phenylpiperidine intermediate with a but-2-ynoic acid derivative. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the alkyne moiety, converting it into an alkene or alkane under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
N-Methyl-N-{[4-(3-methylpiperidin-1-yl)phenyl]methyl}but-2-ynamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound can serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various biological targets.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-Methyl-N-{[4-(3-methylpiperidin-1-yl)phenyl]methyl}but-2-ynamide exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group facilitate binding to these targets, while the but-2-ynamide moiety can participate in further chemical interactions, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-{[4-(3-methylpiperidin-1-yl)phenyl]methyl}acetamide
- N-Methyl-N-{[4-(3-methylpiperidin-1-yl)phenyl]methyl}prop-2-ynamide
Uniqueness
N-Methyl-N-{[4-(3-methylpiperidin-1-yl)phenyl]methyl}but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of chemical modifications and applications.
Properties
Molecular Formula |
C18H24N2O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-methyl-N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]but-2-ynamide |
InChI |
InChI=1S/C18H24N2O/c1-4-6-18(21)19(3)14-16-8-10-17(11-9-16)20-12-5-7-15(2)13-20/h8-11,15H,5,7,12-14H2,1-3H3 |
InChI Key |
XFDJOWDJCCSBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(C)CC1=CC=C(C=C1)N2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11036333.png)
![(2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11036343.png)

![6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11036362.png)
![2-Methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11036370.png)
![2-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1-hydrazinecarboximidamide](/img/structure/B11036378.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036381.png)
![4-Amino-1-(4-chlorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036387.png)
![7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036388.png)
![1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone](/img/structure/B11036389.png)

![(5E)-2-anilino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11036392.png)
![4-(cyclohex-3-en-1-yl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036395.png)
